molecular formula C9H14O3 B6236291 methyl 4-methyl-2-oxocyclohexane-1-carboxylate CAS No. 122801-17-6

methyl 4-methyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B6236291
CAS No.: 122801-17-6
M. Wt: 170.2
InChI Key:
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Description

Methyl 4-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexane, featuring a methyl group and an oxo group on the cyclohexane ring, along with a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which methyl 4-methyl-2-oxocyclohexane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxocyclohexane-1-carboxylate: Similar structure but lacks the methyl group on the cyclohexane ring.

    Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Contains an additional double bond in the cyclohexane ring.

    Methyl 2-oxo-1-cycloheptanecarboxylate: Features a seven-membered ring instead of a six-membered ring.

Uniqueness

Methyl 4-methyl-2-oxocyclohexane-1-carboxylate is unique due to the presence of both a methyl group and an oxo group on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

122801-17-6

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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